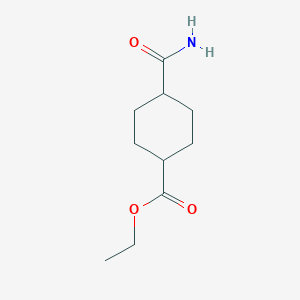

Ethyl 4-carbamoylcyclohexanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

ethyl 4-carbamoylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H2,11,12) |

InChI Key |

GEVPGISNKLOEDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)C(=O)N |

Origin of Product |

United States |

Theoretical and Computational Investigations of Molecular Structure and Reactivity

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into electron distribution, molecular orbital energies, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional that often yields results in good agreement with experimental data for organic molecules.

For Ethyl 4-carbamoylcyclohexanecarboxylate, DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be used to optimize the geometries of the cis and trans isomers and their respective chair conformations. These calculations would yield key energetic and electronic data. The primary chair conformations for the trans isomer are the diequatorial and diaxial forms, while the cis isomer exists as two equivalent chair conformers, each with one axial and one equatorial substituent.

The expected outcome of such calculations would be that the diequatorial conformer of the trans isomer is the most stable, as it minimizes steric hindrance. The diaxial conformer would be significantly higher in energy due to 1,3-diaxial interactions. For the cis isomer, the two chair conformers would be isoenergetic. The relative stability would depend on which group, the ethyl carboxylate or the carbamoyl (B1232498) group, imparts greater steric strain in the axial position.

Table 1: Hypothetical Relative Energies of Ethyl 4-carbamoylcyclohexanecarboxylate Conformers from DFT Calculations

| Isomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) |

| trans | Chair 1 | Diequatorial | 0.00 (most stable) |

| trans | Chair 2 | Diaxial | > 5.0 |

| cis | Chair 1 | Axial/Equatorial | ~2.0-2.5 |

| cis | Chair 2 | Equatorial/Axial | ~2.0-2.5 |

Note: These are estimated values based on typical A-values for similar functional groups.

Ab Initio Methods for Electronic Configuration and Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer benchmark-quality results for electronic properties.

For a molecule like Ethyl 4-carbamoylcyclohexanecarboxylate, ab initio calculations, particularly at the MP2 level with a suitable basis set (e.g., aug-cc-pVDZ), would provide a more refined description of electron correlation effects. This would be especially important for accurately predicting the subtle interplay of non-covalent interactions that govern conformational preferences. These calculations would be expected to confirm the general stability trends predicted by DFT, while providing more precise values for the energy differences between conformers.

Molecular Orbital Analysis and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

In Ethyl 4-carbamoylcyclohexanecarboxylate, the HOMO is likely to be localized on the carbamoyl and ester oxygen atoms, which possess lone pairs of electrons. The LUMO would likely be centered on the carbonyl groups of both the ester and amide functionalities, as these are the most electrophilic sites. A Natural Bond Orbital (NBO) analysis would provide a detailed picture of charge distribution, revealing the partial atomic charges on each atom and quantifying the delocalization of electron density through hyperconjugative interactions.

Table 2: Predicted Frontier Orbital Energies and Properties for the Most Stable Conformer of trans-Ethyl 4-carbamoylcyclohexanecarboxylate

| Parameter | Predicted Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ +1.5 eV |

| HOMO-LUMO Gap | ~ 8.5 eV |

| Dipole Moment | ~ 3.5 D |

Conformational Analysis and Molecular Dynamics Simulations

The cyclohexane (B81311) ring is not static; it undergoes dynamic conformational changes. Understanding these dynamics is crucial for a complete picture of the molecule's behavior.

Dynamic Conformational Preferences of the Cyclohexane Ring

The cyclohexane ring in Ethyl 4-carbamoylcyclohexanecarboxylate will predominantly adopt a chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.orgopenochem.orgperlego.com The substituents, -COOEt and -CONH2, will occupy either axial or equatorial positions. The preference for the equatorial position is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring. libretexts.orglibretexts.orgopenochem.orgperlego.com

For the trans isomer, a ring flip would interconvert the diequatorial conformer to the much less stable diaxial conformer. The energy barrier for this ring flip can be calculated. For the cis isomer, the ring flip interconverts two equivalent conformers, where one substituent is axial and the other is equatorial. This process would be a dynamic equilibrium.

Molecular dynamics (MD) simulations provide a way to observe these dynamic processes over time. By simulating the molecule's trajectory, one can observe the frequency and duration of different conformational states, providing a more realistic picture of the molecule's behavior in solution.

Potential Energy Surface Mapping and Energy Minima

A potential energy surface (PES) is a mathematical representation of a system's energy as a function of its geometry. By mapping the PES, one can identify all stable conformers (local minima) and the transition states that connect them.

For Ethyl 4-carbamoylcyclohexanecarboxylate, a relaxed PES scan would be performed by systematically rotating the C-C bonds of the substituents and the bonds within the cyclohexane ring. This would reveal the energy landscape of the molecule. The results would show deep energy wells corresponding to the chair conformations, with the diequatorial trans isomer residing in the global minimum. Other, less stable conformers, such as twist-boat forms, would appear as shallow local minima or transition states on the PES.

Intermolecular Interactions and Self-Assembly Propensities

The arrangement of molecules in the solid state and in solution is dictated by a complex interplay of intermolecular forces. For Ethyl 4-carbamoylcyclohexanecarboxylate, the primary amide (-CONH2) and the ethyl ester (-COOCH2CH3) functionalities are the principal drivers of its intermolecular interactions. The amide group, in particular, is a potent hydrogen bond donor (N-H) and acceptor (C=O).

A computational investigation into the self-assembly of Ethyl 4-carbamoylcyclohexanecarboxylate would likely begin with an analysis of its potential hydrogen bonding motifs. It is anticipated that the amide groups would form strong N-H···O=C hydrogen bonds, leading to the formation of dimers or extended chains. These interactions are fundamental to the supramolecular architecture of many organic molecules.

To quantify and visualize these interactions, Hirshfeld surface analysis would be a valuable computational tool. This method maps the regions of space around a molecule that are involved in intermolecular contacts. Different colors on the Hirshfeld surface can represent different types of contacts and their relative strengths. For instance, the prominent red spots on the surface would indicate the locations of strong hydrogen bond donors and acceptors.

The expected intermolecular interactions for Ethyl 4-carbamoylcyclohexanecarboxylate are summarized in the table below.

| Interaction Type | Donor/Acceptor Groups | Expected Strength | Role in Self-Assembly |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Ester C=O (acceptor) | Strong | Primary driver of crystal packing and formation of ordered aggregates. |

| Dipole-Dipole | Ester and Amide groups | Moderate | Contributes to the overall cohesion of the molecular assembly. |

| van der Waals | Cyclohexane ring, Ethyl group | Weak | Non-specific interactions that contribute to the bulk packing efficiency. |

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers a proactive approach to understanding and predicting the chemical reactivity of a molecule, moving beyond empirical observations to a more fundamental, electronics-based understanding. For Ethyl 4-carbamoylcyclohexanecarboxylate, computational methods can be employed to forecast its behavior in various chemical transformations.

Transition State Theory and Reaction Barrier Calculations

Transition State Theory (TST) is a fundamental concept in chemical kinetics that can be powerfully augmented by computational chemistry. By calculating the potential energy surface of a reaction, the structure and energy of the transition state can be determined. This, in turn, allows for the calculation of the activation energy (reaction barrier), which is a key determinant of the reaction rate.

A likely reaction to be studied for Ethyl 4-carbamoylcyclohexanecarboxylate is the hydrolysis of the ester or amide group. Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway for both acid- and base-catalyzed hydrolysis. By calculating the energy of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Below is a hypothetical data table of calculated activation energies for the hydrolysis of Ethyl 4-carbamoylcyclohexanecarboxylate under different conditions. Such a table would be the output of a detailed computational study.

| Reaction | Catalyst | Calculated Activation Energy (kJ/mol) | Predicted Relative Rate |

| Ester Hydrolysis | Acid (H3O+) | 75 | Moderate |

| Ester Hydrolysis | Base (OH-) | 55 | Fast |

| Amide Hydrolysis | Acid (H3O+) | 90 | Slow |

| Amide Hydrolysis | Base (OH-) | 105 | Very Slow |

These hypothetical values illustrate how computational chemistry can provide quantitative predictions about the relative ease of different reaction pathways.

Reactivity Descriptors and Electrophilic/Nucleophilic Sites

The inherent reactivity of a molecule can be described by a set of "reactivity descriptors" derived from conceptual DFT. These descriptors, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's tendency to accept or donate electrons.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For Ethyl 4-carbamoylcyclohexanecarboxylate, the MEP would be expected to show negative potential around the carbonyl oxygens and the amide nitrogen, and positive potential around the amide hydrogens and the carbonyl carbons.

A table of calculated reactivity descriptors for Ethyl 4-carbamoylcyclohexanecarboxylate would provide a concise summary of its predicted reactivity.

| Reactivity Descriptor | Definition | Predicted Significance for Ethyl 4-carbamoylcyclohexanecarboxylate |

| Chemical Potential (μ) | The tendency of electrons to escape from the system. | A more negative value indicates greater stability against charge transfer. |

| Chemical Hardness (η) | The resistance to change in electron distribution. | A larger value indicates greater kinetic stability. |

| Electrophilicity Index (ω) | The ability of a molecule to accept electrons. | A higher value indicates a stronger electrophile. |

Computational Design of Novel Synthetic Transformations

Beyond predicting the outcomes of known reactions, computational chemistry can be a powerful tool in the design of new synthetic transformations. By simulating potential reaction pathways, chemists can assess the feasibility of a proposed synthesis before expending time and resources in the laboratory.

For Ethyl 4-carbamoylcyclohexanecarboxylate, one could computationally explore a variety of novel transformations. For example, the selective reduction of the ester in the presence of the amide, or vice versa, is a common synthetic challenge. Computational modeling could predict the reaction barriers for different reducing agents, guiding the choice of the most selective reagent.

Another area of exploration could be the functionalization of the cyclohexane ring. By calculating the energies of various intermediates and transition states, it would be possible to predict the regioselectivity and stereoselectivity of reactions such as halogenation or oxidation of the ring. This predictive power can accelerate the discovery of new and efficient synthetic routes to novel derivatives of Ethyl 4-carbamoylcyclohexanecarboxylate.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers the initial and most fundamental insight into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 4-carbamoylcyclohexanecarboxylate would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the protons on the cyclohexane (B81311) ring, and the protons of the amide group (-CONH₂). The chemical shifts and splitting patterns of the cyclohexyl protons are particularly informative for determining the cis/trans isomeric nature of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For Ethyl 4-carbamoylcyclohexanecarboxylate, distinct signals would be anticipated for the carbonyl carbons of the ester and amide groups, the carbons of the ethyl group, and the carbons of the cyclohexane ring. The chemical shifts of the ring carbons can also help in assigning the stereochemistry.

Two-dimensional (2D) NMR techniques are employed to further resolve the structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For Ethyl 4-carbamoylcyclohexanecarboxylate, COSY would be instrumental in tracing the connectivity of the protons on the cyclohexane ring, helping to establish the substitution pattern and the relative stereochemistry of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is an essential tool for unambiguously assigning the ¹³C signals based on the assignments of the attached protons.

A summary of expected, though not experimentally reported in publicly available literature, NMR data is presented below.

Table 1: Hypothetical ¹H NMR Data for Ethyl 4-carbamoylcyclohexanecarboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~2.5 | Multiplet | 1H | CH-CO₂Et |

| ~2.2 | Multiplet | 1H | CH-CONH₂ |

| ~1.2-2.1 | Multiplet | 8H | Cyclohexyl -CH₂- |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Hypothetical ¹³C NMR Data for Ethyl 4-carbamoylcyclohexanecarboxylate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~178 | C=O (Amide) |

| ~175 | C=O (Ester) |

| ~60 | -OCH₂CH₃ |

| ~45 | CH-CO₂Et |

| ~43 | CH-CONH₂ |

| ~28-35 | Cyclohexyl -CH₂- |

While solution-state NMR provides information about the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the molecule in its crystalline form. This technique is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. Although no specific studies on the solid-state NMR of Ethyl 4-carbamoylcyclohexanecarboxylate have been reported in the available literature, this technique could be used to characterize its crystalline packing and identify any potential polymorphic forms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For Ethyl 4-carbamoylcyclohexanecarboxylate (C₉H₁₅NO₃), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its molecular formula.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure. For Ethyl 4-carbamoylcyclohexanecarboxylate, characteristic fragmentation pathways would likely involve the loss of the ethoxy group from the ester, the loss of the carbamoyl (B1232498) group, and cleavages of the cyclohexane ring. While specific MS/MS studies on this compound are not available, analysis of related compounds suggests these would be the expected fragmentation routes.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For Ethyl 4-carbamoylcyclohexanecarboxylate, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. This would include the confirmation of the atomic connectivity, the conformation of the cyclohexane ring (typically a chair conformation), and the relative stereochemistry (cis or trans) of the ethyl carboxylate and carbamoyl substituents. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amide group, which govern the crystal packing. To date, the crystal structure of Ethyl 4-carbamoylcyclohexanecarboxylate has not been reported in the publicly accessible crystallographic databases.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to monitor chemical reactions in real-time.

Both IR and Raman spectroscopy are used to probe the vibrational modes of a molecule. The spectrum produced is characteristic of the compound's molecular structure. The key functional groups in ethyl 4-carbamoylcyclohexanecarboxylate—the ester, the amide, and the cyclohexane ring—will give rise to distinct peaks in the vibrational spectra.

Based on established group frequencies, the following characteristic vibrational modes are expected: nih.govmt.comnih.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Amide (–CONH₂) | N-H stretching (asymmetric) | 3300 - 3500 | IR, Raman |

| N-H stretching (symmetric) | 3100 - 3300 | IR, Raman | |

| C=O stretching (Amide I) | ~1670 | IR, Raman | |

| N-H bending (Amide II) | 1590 - 1650 | IR | |

| Ester (–COOCH₂CH₃) | C=O stretching | ~1735 | IR, Raman |

| C-O stretching | 1000 - 1300 | IR, Raman | |

| Cyclohexane Ring | C-H stretching | 2850 - 2960 | IR, Raman |

| C-H bending | 1440 - 1465 | IR, Raman |

The IR spectrum of the related ethyl cyclohexanecarboxylate (B1212342) shows a strong C=O stretch around 1730 cm⁻¹ and C-H stretching just below 3000 cm⁻¹. spectrabase.comnist.gov For the amide functionality, a compound like N-(2-chloroethyl)-cyclohexanecarboxamide displays a characteristic C=O stretch around 1640 cm⁻¹ and N-H stretching above 3000 cm⁻¹. nist.gov The combination of these features would be expected in the spectrum of ethyl 4-carbamoylcyclohexanecarboxylate.

The synthesis of ethyl 4-carbamoylcyclohexanecarboxylate, likely involving the amidation of a diester precursor or a related transformation, can be monitored in real-time using in situ vibrational spectroscopy. mt.commdpi.org Techniques such as ReactIR™ (FTIR) or in situ Raman spectroscopy allow for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the course of the reaction without the need for sampling. nih.govmt.com

For example, in the conversion of an ester to an amide, the decrease in the intensity of the ester's carbonyl peak (around 1735 cm⁻¹) and the simultaneous increase in the intensity of the amide's carbonyl peak (around 1670 cm⁻¹) can be monitored. mt.comresearchgate.net This data allows for the determination of reaction kinetics, including the reaction rate, the identification of any stable intermediates, and the optimal reaction endpoint. mt.com This level of process understanding is invaluable for ensuring reaction efficiency, safety, and scalability. nih.gov

Chemical Reactivity, Functional Group Interconversions, and Derivatization

Hydrolytic and Solvolytic Reactions of Amide and Ester Groups

The presence of both an ester and an amide group on the same cyclohexane (B81311) backbone presents a classic case for studying selective hydrolysis. Generally, esters are more susceptible to hydrolysis under both acidic and basic conditions than amides. However, the selective cleavage of one group in the presence of the other is a significant challenge in synthetic chemistry.

Ester Hydrolysis: Under typical conditions, the ethyl ester group can be selectively hydrolyzed to the corresponding carboxylic acid, yielding 4-carbamoylcyclohexanecarboxylic acid. This reaction is often catalyzed by acid or base.

Amide Hydrolysis: The hydrolysis of the primary amide to a carboxylic acid requires more forcing conditions, such as prolonged heating with strong acid or base. This would convert Ethyl 4-carbamoylcyclohexanecarboxylate to cyclohexane-1,4-dicarboxylic acid, assuming the ester is also hydrolyzed.

Enzymatic Hydrolysis: Carboxylesterases are a class of enzymes that metabolize compounds containing ester, amide, or carbamate (B1207046) linkages. nih.gov Specific enzymes, such as CES1 and CES2, show different substrate specificities and catalytic efficiencies. nih.gov It is plausible that a specific carboxylesterase could be employed for the selective hydrolysis of the ethyl ester group of Ethyl 4-carbamoylcyclohexanecarboxylate.

Chemoselective Hydrolysis: Achieving selective hydrolysis of the less reactive amide in the presence of the more reactive ester is a notable synthetic challenge. Research has shown that specific catalytic systems can achieve this. For instance, a method involving copper(II) and glyoxal (B1671930) has been reported to selectively activate and hydrolyze primary and secondary amides in the presence of esters. acs.org This approach relies on the formation of a chelate complex with the amide that facilitates its cleavage. acs.org

Table 1: Hydrolysis Reactions and Conditions

| Functional Group | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Ethyl Ester | Dilute NaOH or HCl, room temp. | 4-Carbamoylcyclohexanecarboxylic acid | High for ester |

| Amide | Concentrated HCl or NaOH, heat | Cyclohexane-1,4-dicarboxylic acid | Low (ester also hydrolyzes) |

| Amide | Cu(II)/Glyoxal, pH 3.5, reflux | Ethyl 4-carboxycyclohexanecarboxylate | High for amide acs.org |

Reductions and Oxidations of Carboxyl and Amide Moieties

The reduction of the ester and amide groups in Ethyl 4-carbamoylcyclohexanecarboxylate can lead to a variety of useful building blocks, such as diols, amino alcohols, and diamines.

Reduction: The choice of reducing agent is critical for controlling the outcome.

Strong Reducing Agents: Powerful reagents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the amide functionality. The ester will be reduced to a primary alcohol, and the primary amide will be reduced to a primary amine, yielding (4-(aminomethyl)cyclohexyl)methanol.

Chemoselective Reduction: More selective reducing agents are required to target one group over the other. A significant development is the use of samarium(II) iodide (SmI₂) with an amine and water, which has been shown to be a highly chemoselective system for the reduction of primary, secondary, and tertiary amides to alcohols. nih.gov This method proceeds via a single electron transfer mechanism and shows excellent C-N bond cleavage selectivity, which would convert the amide group to an alcohol. nih.gov This presents a pathway to selectively transform the amide in Ethyl 4-carbamoylcyclohexanecarboxylate.

Oxidation: The functional groups in Ethyl 4-carbamoylcyclohexanecarboxylate are in relatively low oxidation states. The cyclohexane ring is generally robust towards oxidation under mild conditions. The primary amide could potentially undergo Hofmann rearrangement with a suitable halogenating agent in base to yield an amine with one fewer carbon, though this is a rearrangement rather than a direct oxidation of the carbon framework.

Table 2: Reduction Outcomes for Ethyl 4-carbamoylcyclohexanecarboxylate

| Reagent | Targeted Group(s) | Product(s) |

|---|---|---|

| LiAlH₄ | Ester and Amide | (4-(Aminomethyl)cyclohexyl)methanol |

| SmI₂/Amine/H₂O | Amide (selective C-N cleavage) | Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate nih.gov |

Reactions Involving the Cyclohexane Ring System (e.g., Substitution, Elimination)

The cyclohexane ring of Ethyl 4-carbamoylcyclohexanecarboxylate is saturated and therefore generally unreactive towards addition reactions. However, substitution and elimination reactions can be induced after functionalization.

Stereochemistry: The cis and trans isomers of Ethyl 4-carbamoylcyclohexanecarboxylate will exhibit different reactivity profiles, particularly in reactions where the stereochemistry of the ring is crucial. The chair conformation of the cyclohexane ring dictates the spatial arrangement of the functional groups.

Elimination Reactions: For an elimination reaction (like E2) to occur, a leaving group and a proton on an adjacent carbon must be in an anti-periplanar (trans-diaxial) arrangement. chemistrysteps.comlibretexts.org While the existing functional groups are not good leaving groups, the molecule could be derivatized (e.g., reduction of the ester to an alcohol, followed by conversion to a tosylate) to introduce a suitable leaving group. The rate and product of a subsequent elimination would then depend heavily on the conformational stability and the availability of a trans-diaxial proton. libretexts.orgfiveable.me For instance, if a leaving group is in an equatorial position, the ring must flip to a likely less stable conformation where the leaving group is axial for the E2 reaction to proceed. libretexts.orgkhanacademy.org

Substitution Reactions: Nucleophilic substitution (e.g., SN2) on a derivatized cyclohexane ring also has strict stereochemical requirements. The reaction requires backside attack by the nucleophile, which is most feasible when the leaving group is in an axial position. chemistrysteps.com

The reactivity of the cyclohexane ring is thus intrinsically linked to its conformational dynamics. The stability of the chair conformation with the necessary axial leaving group will determine the reaction rate. chemistrysteps.comchemistrysteps.com

Formation of Metal Complexes and Potential Coordination Chemistry

The amide and ester groups of Ethyl 4-carbamoylcyclohexanecarboxylate possess lone pairs of electrons on their oxygen and nitrogen atoms, making them potential ligands for metal ions. wikipedia.org

Amide Coordination: Carboxamides are well-known ligands in coordination chemistry. wikipedia.orgresearchgate.net They typically coordinate to metal ions through the carbonyl oxygen atom. Upon deprotonation, the resulting carboxamidate 'N' donor is a powerful ligand capable of stabilizing metals in high oxidation states and providing exceptional hydrolytic stability to the metal center. researchgate.netnih.gov

Ester Coordination: The carbonyl oxygen of the ester group can also act as a donor, although it is generally a weaker ligand than the amide oxygen.

Chelation: If the cis-isomer of the compound is used, it is conceivable that both the amide and ester groups (or their derivatives, such as the corresponding carboxylic acids after hydrolysis) could coordinate to the same metal center, forming a chelate complex. The geometry of metal binding by carboxylate groups in proteins often involves specific orientations. nih.gov

Catalysis: The coordination of a metal ion to the carbonyl oxygen of the amide or ester can activate the carbonyl group toward nucleophilic attack, facilitating reactions like hydrolysis or transesterification. acs.org This principle is central to many metal-catalyzed reactions.

Strategies for Chemoselective Derivatization

Chemoselectivity is key to unlocking the synthetic potential of a bifunctional molecule like Ethyl 4-carbamoylcyclohexanecarboxylate. Several strategies can be employed to selectively modify one functional group while leaving the other intact.

Reagent-Controlled Selectivity: This involves choosing a reagent that inherently reacts faster with one functional group than the other.

Selective Amide Hydrolysis: As mentioned, the Cu(II)/glyoxal system can selectively hydrolyze amides in the presence of esters. acs.org

Selective Amide Reduction: The SmI₂/amine/H₂O system offers a method for the selective reduction of amides to alcohols. nih.gov

Transamidation/Amidation: Mild, transition-metal-free methods have been developed for the transamidation of unactivated amides and the direct amidation of esters, offering pathways for selective C-N and C-O cleavage and bond formation. acs.org

Substrate-Controlled Selectivity: This involves modifying the substrate to enhance the reactivity of one group.

α-Functionalization: Methods exist for the chemoselective α-functionalization of amides by rendering the α-position electrophilic. This allows for reactions with a wide range of nucleophiles and can be performed in the presence of esters. nih.govorganic-chemistry.org

Protecting Groups: A classic strategy involves temporarily protecting one functional group while the other is being transformed. For example, the ester could be selectively hydrolyzed and the resulting carboxylic acid protected before carrying out reactions on the amide group.

Table 3: Summary of Chemical Compounds

| Compound Name |

|---|

| Ethyl 4-carbamoylcyclohexanecarboxylate |

| 4-Carbamoylcyclohexanecarboxylic acid |

| Cyclohexane-1,4-dicarboxylic acid |

| Ethyl 4-carboxycyclohexanecarboxylate |

| Lithium aluminum hydride |

| (4-(Aminomethyl)cyclohexyl)methanol |

| Samarium(II) iodide |

| Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate |

| Borane |

| Copper(II) |

Ethyl 4 Carbamoylcyclohexanecarboxylate As a Building Block and Synthetic Intermediate

Precursor in the Synthesis of Carbocyclic and Alicyclic Frameworks

The cyclohexane (B81311) ring of ethyl 4-carbamoylcyclohexanecarboxylate serves as a fundamental carbocyclic framework. Synthetic strategies can utilize this pre-existing ring to build more elaborate alicyclic and polycyclic systems. The ester and amide functionalities can direct the stereochemistry of reactions or be transformed into other groups to facilitate further cyclizations.

For instance, the synthesis of related compounds, such as tranexamic acid, starts from a similar cyclohexane carboxylate precursor, ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.com This highlights the role of the cyclohexane carboxylate core in accessing therapeutically relevant molecules. The synthesis involves modifications of the substituent at the 4-position while retaining the core carbocyclic structure, which is then carried through to the final product. derpharmachemica.com

Role in the Construction of Heterocyclic Systems

The functional groups of ethyl 4-carbamoylcyclohexanecarboxylate are key to its role in the synthesis of heterocyclic compounds. The carbamoyl (B1232498) group, in particular, can be a precursor to nitrogen-containing heterocycles.

A notable application is the use of the closely related methyl trans-4-carbamoylcyclohexanecarboxylate as an intermediate in the synthesis of novel tricyclic compounds that act as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes. google.com In this multi-step synthesis, the carbamoyl group is a precursor to a nitrile, which then participates in the formation of a heterocyclic ring system. google.com Another patent demonstrates the use of a 4-carbamoylcyclohexanecarboxylate derivative in the preparation of dihydropyrimidine (B8664642) derivatives with potential applications in treating Hepatitis B virus (HBV) infections. google.com These examples underscore the utility of the carbamoylcyclohexanecarboxylate scaffold in constructing complex heterocyclic molecules of medicinal interest.

Intermediate in the Synthesis of Complex Organic Molecules

Ethyl 4-carbamoylcyclohexanecarboxylate's role as an intermediate is primarily documented in patent literature for the synthesis of complex, biologically active molecules. The synthesis of its methyl analog, for example, is a key step in the pathway to producing substituted pyrrolidines that act as Factor XIa inhibitors for treating thromboembolic diseases. i.moscow The synthetic route described involves the conversion of trans-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid into its corresponding amide, demonstrating the importance of this structural motif. i.moscow

The general synthetic strategy often involves the initial preparation of a disubstituted cyclohexane ring, followed by the selective modification of one or both functional groups. The presence of both an ester and an amide allows for orthogonal chemical strategies, where one group can be reacted while the other is protected or remains inert under specific reaction conditions.

Below is a table summarizing the synthesis of a closely related intermediate, as detailed in the patent literature.

| Step | Reactant(s) | Reagents | Product | Reference |

| 1 | trans-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid | Triethylamine, Ethyl Chloroformate | Activated Ester | i.moscow |

| 2 | Activated Ester | Ammonium Hydroxide | trans-Methyl 4-carbamoylcyclohexanecarboxylate | i.moscow |

This table illustrates a representative synthesis of the methyl ester analog.

Application in Polymer Chemistry as a Monomer, Crosslinker, or Additive

While direct applications of ethyl 4-carbamoylcyclohexanecarboxylate in polymer chemistry are not extensively reported in mainstream literature, its bifunctional nature suggests potential utility in this field. Molecules with two reactive groups, such as this one, can theoretically act as monomers in condensation polymerization. For example, the ester and amide groups could be hydrolyzed to a dicarboxylic acid and a primary amine, respectively (after reduction of the amide), which could then be used to form polyamides or polyesters.

Furthermore, the presence of two distinct functional groups could allow it to be used as a crosslinking agent to modify the properties of existing polymers, or as an additive to introduce specific functionalities. The rigid cyclohexane core could also impart desirable thermal and mechanical properties to a polymer chain.

Design of Linkers and Scaffolds for Chemical Conjugation

The structure of ethyl 4-carbamoylcyclohexanecarboxylate is well-suited for its use as a chemical linker or scaffold. The cyclohexane ring provides a rigid spacer, which can be advantageous in applications where precise spatial orientation of conjugated molecules is required. The ester and amide groups offer handles for covalent attachment to other molecules, such as proteins, peptides, or reporter molecules.

For example, the ester can be hydrolyzed to a carboxylic acid, which can then be activated for coupling with an amine-containing molecule. The amide group is generally less reactive, but it can also be modified or used as a point of attachment under specific conditions. This bifunctionality is a key feature for linkers used in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic and diagnostic agents. The related compound, trans-ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride, is categorized as a rigid bifunctional linker, further supporting the potential of the carbamoyl derivative in this capacity. bldpharm.com

Design, Synthesis, and Chemical Exploration of Analogues and Derivatives

Systematic Structural Modifications and Homologation Strategies

Systematic structural modification of Ethyl 4-carbamoylcyclohexanecarboxylate allows for a thorough investigation of structure-property relationships. These modifications can be categorized into several strategies, including alteration of the alkyl chain of the ester, modification of the carbamoyl (B1232498) group, and changes to the cyclohexane (B81311) backbone itself.

Another avenue for modification is the N-alkylation or N-acylation of the carbamoyl group. Direct alkylation can be achieved using alkyl halides under basic conditions, while acylation can introduce a variety of substituents. Furthermore, modifications to the cyclohexane ring, such as the introduction of substituents or unsaturation, can be explored, starting from appropriately substituted starting materials like ethyl 4-oxocyclohexanecarboxylate (B1232831). derpharmachemica.com

| Modification Strategy | Description | Potential Starting Material | Key Reaction |

| Ester Homologation | Insertion of a methylene (B1212753) group between the ring and the ester. | 4-Carbamoylcyclohexanecarboxylic acid | Arndt-Eistert Synthesis organic-chemistry.orgnrochemistry.comyoutube.comwikipedia.org |

| N-Alkylation | Introduction of an alkyl group on the carbamoyl nitrogen. | Ethyl 4-carbamoylcyclohexanecarboxylate | Alkylation with alkyl halide |

| Ring Substitution | Introduction of substituents on the cyclohexane ring. | Ethyl 4-oxocyclohexanecarboxylate derpharmachemica.com | Grignard reaction, reduction, etc. |

Synthesis and Characterization of Stereoisomeric and Chiral Analogues

Ethyl 4-carbamoylcyclohexanecarboxylate exists as cis and trans diastereomers due to the 1,4-disubstitution on the cyclohexane ring. The synthesis of specific stereoisomers typically relies on stereocontrolled reactions or the separation of a diastereomeric mixture. For instance, catalytic hydrogenation of an aromatic precursor like ethyl 4-carbamoylbenzoate over a suitable catalyst can lead to a mixture of cis and trans isomers, which can then be separated by techniques such as column chromatography or fractional crystallization.

The cis and trans isomers are distinct chemical entities with different physical properties and three-dimensional shapes. The characterization of these isomers is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1 and C4, are diagnostic for determining the relative stereochemistry.

Since neither the cis nor the trans isomer possesses an internal plane of symmetry in all of its conformations (though the chair conformations of the trans isomer can be chiral, they interconvert rapidly), if a chiral center is introduced elsewhere in the molecule or if a chiral derivatizing agent is used, enantiomers can be resolved. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. phenomenex.comnih.govresearchgate.netsigmaaldrich.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). phenomenex.comresearchgate.net

| Stereoisomer | Synthesis/Separation Method | Key Characterization Technique |

| cis/trans Diastereomers | Catalytic hydrogenation of aromatic precursor, followed by chromatography. | ¹H and ¹³C NMR Spectroscopy |

| Enantiomers | Chiral synthesis or resolution of a racemic mixture. | Chiral HPLC, phenomenex.comnih.govresearchgate.netsigmaaldrich.comresearchgate.net Polarimetry |

Isosteric Replacements and Their Impact on Chemical Properties

Isosteric replacement is a strategy used to replace a functional group with another group of similar size, shape, and electronic properties to modulate the chemical characteristics of a molecule. For Ethyl 4-carbamoylcyclohexanecarboxylate, both the carbamoyl and the ethyl ester moieties are prime candidates for such modifications.

The ethyl ester group can also be replaced to alter properties such as hydrolytic stability. A well-known isostere for an ester is a 1,3,4-oxadiazole . This replacement can significantly increase metabolic stability in biological systems. Another option is the replacement of the ester oxygen with a nitrogen atom, leading to an amide, or with a sulfur atom, resulting in a thioester.

The impact of these replacements on chemical properties can be significant. For example, replacing the ester with an oxadiazole would remove the site for facile hydrolysis. Replacing the carbamoyl group with a sulfonamide would alter the acidity of the N-H protons and the hydrogen bonding pattern.

| Original Group | Isosteric Replacement | Potential Impact on Chemical Properties |

| Carbamoyl (-CONH₂) | 1,2,4-Oxadiazole | Increased metabolic stability, altered hydrogen bonding. |

| Carbamoyl (-CONH₂) | Sulfonamide (-SO₂NH₂) | Altered acidity of N-H protons, different hydrogen bonding geometry. |

| Ethyl Ester (-COOEt) | 1,3,4-Oxadiazole | Increased hydrolytic stability. |

| Ethyl Ester (-COOEt) | N,N-diethylamide (-CONEt₂) | Increased hydrolytic stability, altered electronic properties. |

Conformational Analysis of Derived Structures and Their Chemical Behavior

The cyclohexane ring in Ethyl 4-carbamoylcyclohexanecarboxylate and its derivatives predominantly adopts a chair conformation to minimize angle and torsional strain. The substituents (the ethyl carboxylate and carbamoyl groups) can occupy either axial or equatorial positions. The relative stability of the different conformers is governed by steric interactions.

For 1,4-disubstituted cyclohexanes, cis and trans isomers exhibit distinct conformational preferences.

In the cis isomer , one substituent is axial and the other is equatorial. The ring will flip between two chair conformations, and the equilibrium will favor the conformer where the bulkier group occupies the equatorial position to minimize 1,3-diaxial interactions.

In the trans isomer , both substituents can be either axial (diaxial) or equatorial (diequatorial). The diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial steric strain.

The conformational preference has a direct impact on the chemical behavior of the molecule. For example, the reactivity of the ester and amide groups can be influenced by their spatial orientation. An equatorial substituent is generally more sterically accessible than an axial one, which can affect reaction rates with bulky reagents.

| Isomer | Predominant Conformation | Key Steric Interactions | Implication for Reactivity |

| cis | Chair with bulkier group equatorial | 1,3-diaxial interaction of the axial group | Reactivity can be influenced by the nature of the axial group. |

| trans | Diequatorial chair | Gauche interactions within the ring | Both functional groups are more sterically accessible. |

Structure-Reactivity Relationships of Derivatives in Chemical Transformations

The structure of derivatives of Ethyl 4-carbamoylcyclohexanecarboxylate directly influences their reactivity in various chemical transformations. The electronic nature of the substituents, their stereochemical arrangement, and the conformational preferences of the cyclohexane ring all play a role.

One of the primary reactions of the ester group is hydrolysis , which can be either acid- or base-catalyzed. The rate of hydrolysis can be affected by substituents on the cyclohexane ring. Electron-withdrawing groups on the ring can increase the electrophilicity of the ester carbonyl, potentially accelerating nucleophilic attack. Conversely, bulky substituents near the ester group, particularly in an axial position, can sterically hinder the approach of a nucleophile, thereby slowing down the reaction.

The carbamoyl group can also influence the reactivity of the ester through neighboring group participation (NGP) . nih.govwikipedia.orgchemeurope.comlibretexts.org Under certain conditions, the lone pair of electrons on the amide nitrogen or oxygen could potentially interact with the electrophilic center of the ester, especially if the conformation of the ring brings these groups into close proximity. This would be more likely in the cis isomer where one group is axial and the other is equatorial, allowing for potential through-space interactions. For example, intramolecular aminolysis could lead to the formation of a cyclic imide, particularly with activation of the ester group.

The reduction of the carbamoyl group to an amine, for instance using a reducing agent like lithium aluminum hydride, would be influenced by the steric accessibility of the carbonyl group. The trans isomer, with its diequatorial conformation, would likely be more readily reduced than a sterically hindered conformer of the cis isomer. This transformation would yield ethyl 4-(aminomethyl)cyclohexanecarboxylate, a valuable building block for further derivatization. nih.gov

| Derivative Feature | Chemical Transformation | Expected Reactivity Trend |

| Electron-withdrawing group on ring | Ester Hydrolysis | Increased rate of hydrolysis. |

| Bulky group near ester | Ester Hydrolysis | Decreased rate of hydrolysis due to steric hindrance. |

| cis-Stereochemistry | Intramolecular reactions | Potential for neighboring group participation from the carbamoyl group. |

| trans-Stereochemistry | Reduction of carbamoyl group | Generally more accessible for reduction compared to a sterically hindered cis conformer. |

Advanced Materials Science Applications and Supramolecular Chemistry

Integration into Polymer Systems and Hybrid Materials

The bifunctional nature of ethyl 4-carbamoylcyclohexanecarboxylate makes it a promising candidate for integration into various polymer systems. The ethyl ester can participate in polycondensation reactions, similar to other ester-containing monomers, to form polyesters. Furthermore, the amide group, or its hydrolyzed form, a carboxylic acid, can be utilized in the synthesis of polyamides. google.comyoutube.com The cyclohexane (B81311) ring itself imparts rigidity to the polymer backbone, which can lead to materials with enhanced thermal stability and mechanical strength. researchgate.netresearchgate.net

Polymers derived from cyclohexane-based monomers, such as 1,4-cyclohexanedicarboxylic acid (a close structural analog), have been shown to exhibit interesting properties influenced by the stereochemistry of the cyclohexane ring. researchgate.netunibo.it The cis and trans isomers of the substituents on the cyclohexane ring can significantly affect the polymer's crystallinity, thermal transition temperatures, and mechanical and barrier properties. unibo.it For instance, polyesters synthesized from trans-1,4-cyclohexanedicarboxylic acid often exhibit higher melting points and crystallinity compared to those with a higher cis-isomer content. researchgate.net This suggests that by controlling the stereochemistry of ethyl 4-carbamoylcyclohexanecarboxylate, it would be possible to fine-tune the properties of the resulting polymers.

Moreover, the presence of the amide group offers opportunities for creating hybrid materials. The hydrogen-bonding capability of the amide can be exploited to introduce non-covalent cross-linking in polymer networks, leading to self-healing materials or materials with enhanced toughness. The amide functionality can also serve as a site for grafting other polymer chains or for interacting with inorganic fillers to create organic-inorganic hybrid materials with synergistic properties.

Table 1: Potential Polymer Systems Incorporating Ethyl 4-carbamoylcyclohexanecarboxylate Analogs

| Polymer Type | Monomer Analog | Key Properties Conferred by Cyclohexane Moiety |

|---|---|---|

| Polyamides | 1,4-cyclohexanedicarboxylic acid | Enhanced thermal stability, controlled stereochemistry. google.comresearchgate.net |

| Polyesters | 1,4-cyclohexanedicarboxylic acid | Rigidity, improved mechanical and barrier properties. unibo.it |

| Polyanhydrides | 1,4-cyclohexanedicarboxylic acid | Crystallinity, high melting point. researchgate.net |

| Polyimides | Diamines with cyclohexane moiety | High optical transparency, good mechanical properties. researchgate.net |

Exploration in Self-Assembly and Supramolecular Architectures

The amide and ester functional groups in ethyl 4-carbamoylcyclohexanecarboxylate are key players in directing molecular self-assembly through non-covalent interactions, particularly hydrogen bonding. rsc.orgnih.gov Primary amides are known to be excellent supramolecular synthons, capable of forming robust two-dimensional hydrogen-bonded networks. rsc.org The amide group possesses two hydrogen bond donors (the N-H protons) and two hydrogen bond acceptors (the carbonyl oxygen), allowing for the formation of predictable and stable patterns. rsc.org

Studies on similar cyclohexane carboxamide derivatives have revealed the formation of various supramolecular motifs, such as centrosymmetric dimers, chains, and sheets, driven by N-H···O hydrogen bonds between the amide groups. rsc.org The cyclohexane ring's conformation (chair, boat, or twist-boat) and the axial or equatorial orientation of the functional groups also play a crucial role in determining the final crystal packing and supramolecular architecture. rsc.org In the case of ethyl 4-carbamoylcyclohexanecarboxylate, the interplay between the amide-amide hydrogen bonding and potential weaker interactions involving the ester group could lead to complex and fascinating self-assembled structures.

The self-assembly of such molecules is not limited to the solid state. In solution, cyclohexane-based bisamides and bisureas have been shown to act as organogelators, forming fibrous networks that immobilize the solvent. acs.orgcore.ac.uk This gelation is driven by a balance of hydrogen bonding and van der Waals interactions. acs.org It is conceivable that ethyl 4-carbamoylcyclohexanecarboxylate, or derivatives thereof, could exhibit similar gelating properties, opening up applications in areas such as soft materials and controlled release systems.

Table 2: Hydrogen Bonding Motifs in Cyclohexane Carboxamide Analogs

| Compound Type | Hydrogen Bonding Motif | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 1-Arylcycloalkanecarboxamides | R22(8) dimers | Infinite 2D sheets or 1D chains | rsc.org |

| cis-2-Carbamoylcyclohexane-1-carboxylic acid | O-H···O and N-H···O | Centrosymmetric dimers | nih.gov |

| Cyclohexane-based bisamides/bisureas | Intermolecular H-bonding | Anisotropic aggregation, organogel formation | acs.orgcore.ac.uk |

| Cyclohexane-1,2,3,4,5-pentol | O-H···O intermolecular interactions | Three-dimensional network | usp.br |

Surface Chemistry and Adsorption Properties of Modified Surfaces

The functional groups of ethyl 4-carbamoylcyclohexanecarboxylate can be exploited to modify the surface properties of various materials. The carbamoyl (B1232498) (amide) group and the ethyl carboxylate, which can be hydrolyzed to a carboxylic acid, can be attached to surfaces to alter their hydrophilicity, charge, and adsorption characteristics. mdpi.comresearchgate.netcd-bioparticles.com The chemical grafting of amine and carboxylic acid functionalities onto inorganic adsorbents is a well-established strategy to enhance their performance in applications such as water treatment and purification. mdpi.comresearchgate.net

Surfaces functionalized with amide groups can exhibit enhanced adsorption of molecules capable of hydrogen bonding. globethesis.com For example, polymeric adsorbents functionalized with amide groups have shown improved adsorption of phenols and other organic compounds from aqueous solutions, driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. globethesis.com Similarly, surfaces modified with carboxylic acid groups can be used to tune the surface charge and selectively adsorb positively charged species. cd-bioparticles.comnih.gov

The cyclohexane scaffold of ethyl 4-carbamoylcyclohexanecarboxylate could provide a rigid and well-defined spacer for presenting these functional groups on a surface. This could be advantageous in creating surfaces with highly ordered and accessible functional groups, leading to more efficient and selective adsorption processes. The ability to control the orientation of the functional groups by leveraging the stereochemistry of the cyclohexane ring could offer a further level of control over the surface properties.

Development of Novel Catalytic Materials Utilizing the Compound Scaffold

The rigid cyclohexane framework and the presence of coordinating functional groups in derivatives of ethyl 4-carbamoylcyclohexanecarboxylate make it an attractive scaffold for the development of novel catalytic materials. A particularly promising area is the use of such molecules as linkers in the synthesis of metal-organic frameworks (MOFs). nih.govacs.orgosti.gov MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The choice of the linker is crucial in determining the structure, porosity, and ultimately the functionality of the MOF. osti.gov

trans-1,4-Cyclohexanedicarboxylate, the dicarboxylic acid analog of ethyl 4-carbamoylcyclohexanecarboxylate, has been successfully employed as a linker to construct a variety of MOFs with transition metals such as cobalt, iron, cadmium, and manganese. nih.gov These materials have shown interesting magnetic properties and have potential applications in catalysis. nih.gov The geometry of the linker, including its bent or linear nature, can be used to control the dimensionality of the resulting MOF, which in turn influences its catalytic activity. nih.gov By using a dicarboxylate derived from ethyl 4-carbamoylcyclohexanecarboxylate, it would be possible to introduce amide functionality into the pores of the MOF, which could lead to new catalytic selectivities.

Beyond MOFs, cyclohexane derivatives have been utilized in various catalytic systems. For instance, chiral ferrocenyl phosphines containing a cyclohexane moiety have been used as ligands in transition-metal catalyzed asymmetric reactions. wikipedia.org The rigid cyclohexane backbone can help in creating a well-defined chiral environment around the metal center, leading to high enantioselectivity. While ethyl 4-carbamoylcyclohexanecarboxylate itself is not a phosphine (B1218219) ligand, its scaffold could be chemically modified to incorporate catalytically active groups, opening up possibilities for its use in homogeneous and heterogeneous catalysis. rsc.org

Analytical Method Development and Quality Control in Chemical Research

Chromatographic Techniques for Purity Assessment (HPLC, GC)

The purity of Ethyl 4-carbamoylcyclohexanecarboxylate, a compound featuring both ester and amide functionalities, is critical in chemical research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a principal method for assessing the purity of moderately polar compounds like Ethyl 4-carbamoylcyclohexanecarboxylate. The separation is typically achieved on a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. scielo.brresearchgate.net UV detection is suitable for this compound due to the presence of the carbamoyl (B1232498) and carboxylate groups, with a detection wavelength likely in the low UV region, for instance, around 218 nm. scielo.brresearchgate.net The selection of a C18-perfluorophenyl (PFP) stationary phase could offer alternative selectivity compared to standard C18 phases, potentially improving the resolution of the main component from its impurities. chromatographyonline.com

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. reagecon.com Given the molecular weight and functional groups of Ethyl 4-carbamoylcyclohexanecarboxylate, it may be amenable to direct GC analysis or may require derivatization to enhance its volatility and thermal stability. The choice of a suitable capillary column, such as one with a polar stationary phase, would be crucial for achieving good separation of the analyte from any related impurities. The use of a Flame Ionization Detector (FID) would provide a robust and linear response for quantification.

Table 1: Representative Chromatographic Conditions for Purity Assessment

| Parameter | HPLC | GC |

|---|---|---|

| Stationary Phase | Reversed-Phase C18, 5 µm, 250 x 4.6 mm scielo.brresearchgate.net | (e.g., DB-WAX, HP-5) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (50:50) scielo.brresearchgate.net | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min scielo.brresearchgate.net | 1-2 mL/min |

| Detection | UV at 218 nm scielo.brresearchgate.net | Flame Ionization Detector (FID) |

| Temperature | 40 °C scielo.brresearchgate.net | Gradient (e.g., 100-250 °C) |

| Injection Volume | 20 µL scielo.br | 1 µL (split/splitless) |

Quantitative Analysis Methods (e.g., Spectrophotometry, Titration)

For the quantitative determination of Ethyl 4-carbamoylcyclohexanecarboxylate, spectrophotometry and titration offer viable and accessible analytical options.

Spectrophotometry: UV-Visible spectrophotometry is a straightforward method for quantification. juniperpublishers.com The principle relies on the proportionality of light absorbance to the concentration of the analyte in a solution. juniperpublishers.com For Ethyl 4-carbamoylcyclohexanecarboxylate, the absorbance can be measured at its wavelength of maximum absorption (λmax), which is characteristic of the compound. juniperpublishers.com A calibration curve is constructed using standards of known concentrations to determine the concentration of the analyte in unknown samples. juniperpublishers.com In some cases, derivatizing agents can be used to form colored compounds that can be quantified in the visible region, enhancing sensitivity and specificity. tandfonline.comalliedacademies.org

Titration: Titrimetric methods can be employed for the quantification of the ester group in Ethyl 4-carbamoylcyclohexanecarboxylate. saylor.org A common approach is saponification, where the ester is hydrolyzed using a known excess of a strong base, such as ethanolic potassium hydroxide, under reflux. bostonapothecary.compharmaguideline.com The unreacted base is then back-titrated with a standardized acid. bostonapothecary.compharmaguideline.com The difference between the initial amount of base and the amount that remained after saponification allows for the calculation of the amount of ester present in the sample. pharmaguideline.com

Table 2: Key Parameters for Quantitative Analysis

| Method | Parameter | Description |

|---|---|---|

| Spectrophotometry | Wavelength (λmax) | The wavelength at which the compound exhibits maximum absorbance. juniperpublishers.com |

| Calibration Curve | A graph of absorbance versus concentration of standard solutions, used for quantification. juniperpublishers.com | |

| Titration (Saponification) | Titrant | Standardized solution of a strong base (e.g., 0.5 M Ethanolic KOH). pharmaguideline.com |

| Indicator | An indicator like phenolphthalein (B1677637) is used to determine the endpoint of the titration. pharmaguideline.com |

Impurity Profiling and Related Substance Analysis Methodologies

Impurity profiling is the identification, and quantification of impurities in a substance. humanjournals.com For Ethyl 4-carbamoylcyclohexanecarboxylate, impurities can originate from the starting materials, by-products of the synthesis, or degradation products. humanjournals.comijpsjournal.com

Potential impurities could include unreacted starting materials such as the corresponding cyclohexanedicarboxylic acid monoester or ammonia, as well as by-products from side reactions. Hydrolysis of the ester or amide group could lead to the formation of 4-carbamoylcyclohexanecarboxylic acid or ethyl 4-(aminomethyl)cyclohexanecarboxylate, respectively. These related substances can be detected and quantified using chromatographic techniques like HPLC, often with mass spectrometric detection (LC-MS) for structural elucidation. researchgate.netscispace.com The development of a stability-indicating analytical method is crucial to separate the main compound from its potential degradation products formed under various stress conditions (e.g., heat, light, acid, base).

Table 3: Potential Impurities and Related Substances

| Potential Impurity/Related Substance | Potential Origin |

|---|---|

| Cyclohexane-1,4-dicarboxylic acid | Starting material or hydrolysis product |

| 4-Carbamoylcyclohexanecarboxylic acid | Hydrolysis of the ester group |

| Diethyl cyclohexane-1,4-dicarboxylate | By-product of synthesis |

| Cyclohexane-1,4-dicarboxamide | By-product of synthesis |

Method Validation and Robustness Studies for Research Reproducibility

Validation of an analytical method is essential to ensure its suitability for its intended purpose and to guarantee the reliability and reproducibility of the results. scielo.brchromatographyonline.com The validation process for a method to analyze Ethyl 4-carbamoylcyclohexanecarboxylate would involve assessing several key parameters as stipulated by guidelines from the International Council for Harmonisation (ICH).

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A regression coefficient (R²) close to 0.999 is typically desired. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with typical acceptance criteria for recovery being between 98% and 102%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values below 2% being desirable. ijpsonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.gov

Robustness studies are conducted to evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.govscielo.br For an HPLC method, these parameters could include the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. scielo.brscielo.br These studies provide an indication of the method's reliability during normal usage. scielo.br

Table 4: Typical Analytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.net |

| Precision (RSD) | ≤ 2% | ijpsonline.com |

| Robustness | No significant impact on results from minor changes in method parameters. | nih.govscielo.br |

Future Research Directions and Interdisciplinary Perspectives

Exploration of Unconventional and Sustainable Synthetic Pathways

The future synthesis of Ethyl 4-carbamoylcyclohexanecarboxylate is likely to move beyond traditional multi-step procedures, focusing on more sustainable and efficient methodologies. Current research trends point towards the adoption of greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the application of biocatalysis . eco-vector.comtudelft.nlnih.gov Enzymes, such as oxidoreductases, could be employed for the selective hydrogenation of an aromatic precursor like ethyl 4-carbamoylbenzoate. tudelft.nl Biocatalytic methods offer high selectivity under mild reaction conditions, often in aqueous media, which aligns with the principles of green chemistry. tudelft.nlnih.gov The use of whole-cell biocatalysts could further streamline the process by providing in-situ cofactor regeneration. nih.gov

Another area of exploration is electrochemistry . Electrosynthesis offers a way to drive reactions using electricity, a potentially renewable energy source, thus reducing the reliance on chemical oxidizing or reducing agents. The electrocarboxylation of suitable precursors could be a viable route, offering high atom economy.

The development of novel heterogeneous catalysts also presents a significant research direction. For instance, the hydrogenation of an aromatic precursor could be achieved using supported metal catalysts. Research into bimetallic catalysts, such as Ni-Mo systems, has shown enhanced activity and selectivity in the hydrogenation of related nitrogen-containing heterocyclic compounds, suggesting potential applicability here.

Finally, one-pot synthesis strategies are gaining traction for constructing complex molecules like functionalized cyclohexanes. nih.govnih.gov These methods, which combine multiple reaction steps into a single operation, can significantly improve efficiency and reduce waste. nih.gov An organocatalytic one-pot sequence could potentially be designed to assemble the substituted cyclohexane (B81311) ring with the desired functional groups in a highly stereocontrolled manner. nih.govnih.gov

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of molecules. nih.govresearchgate.netrjraap.com For Ethyl 4-carbamoylcyclohexanecarboxylate and its potential derivatives, ML could be used to forecast properties such as solubility, stability, and potential bioactivity. This predictive capability can accelerate the discovery of new applications by allowing for virtual screening of a large number of related structures. nih.gov

Reaction Optimization: ML algorithms can be employed to optimize reaction conditions, leading to higher yields and purity. chemrxiv.orgchemrxiv.org By analyzing data from a set of experiments, these models can identify the optimal temperature, pressure, catalyst loading, and solvent system. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

| AI/ML Application | Potential Impact on Ethyl 4-carbamoylcyclohexanecarboxylate Research |

| Retrosynthesis Planning | Generation of novel and sustainable synthetic pathways. |

| Property Prediction | In-silico screening of derivatives for desired characteristics. |

| Reaction Optimization | Increased efficiency and yield of synthesis, reducing waste. |

| Catalyst Design | Identification of optimal catalysts for hydrogenation or other key steps. |

Integration with Advanced Characterization Technologies for Deeper Insights

A thorough understanding of the three-dimensional structure and dynamic behavior of Ethyl 4-carbamoylcyclohexanecarboxylate is crucial for its future applications. This requires the use of advanced analytical techniques.

Stereoisomer Analysis: Due to the presence of two substituents on the cyclohexane ring, Ethyl 4-carbamoylcyclohexanecarboxylate can exist as cis and trans stereoisomers. Each of these can, in turn, exist in different chair conformations. libretexts.orgmvpsvktcollege.ac.inyoutube.com Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC, NOESY), are indispensable for unambiguously determining the relative stereochemistry and the preferred conformation of these isomers. acs.org The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide detailed information about the spatial arrangement of the atoms.

Tandem Mass Spectrometry (MS/MS): This technique is powerful for the structural elucidation of complex molecules. nih.govnih.govresearchgate.netresearchgate.netescholarship.orgchemrxiv.org By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. nih.govresearchgate.netresearchgate.net For Ethyl 4-carbamoylcyclohexanecarboxylate, MS/MS could be used to confirm the presence of both the ethyl ester and the carbamoyl (B1232498) functional groups and to study their fragmentation patterns. nih.gov This information is particularly valuable for identifying the compound in complex mixtures. escholarship.org

Computational Modeling: In conjunction with experimental techniques, computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the conformational preferences and energetic landscapes of the different stereoisomers. chemrxiv.orgchemrxiv.org These calculations can help to rationalize the experimental observations and to predict the most stable conformations.

| Characterization Technique | Information Gained for Ethyl 4-carbamoylcyclohexanecarboxylate |

| 2D-NMR Spectroscopy | Determination of cis/trans isomerism and preferred chair conformation. |

| Tandem Mass Spectrometry | Confirmation of molecular structure and fragmentation pathways. |

| Computational Modeling | Prediction of stable conformers and their relative energies. |

Potential in Novel Chemical Technologies and Industrial Processes

The bifunctional nature of Ethyl 4-carbamoylcyclohexanecarboxylate makes it a potentially valuable building block in various chemical technologies and industrial processes.

Polymer Chemistry: The presence of both an ester and a carbamoyl group suggests that this molecule could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The ester group can undergo transesterification, while the amide group can participate in hydrogen bonding, potentially imparting unique properties to the resulting materials. For instance, it could be a precursor for the synthesis of specialty polyamides or polyesters with enhanced thermal stability or specific solubility characteristics. Research into the use of related cyclohexanedicarboxylic acids in polyester (B1180765) synthesis has demonstrated the utility of such cyclic monomers. nih.gov

Pharmaceutical Synthesis: Substituted cyclohexanecarboxylic acids and their derivatives are important scaffolds in medicinal chemistry. researchgate.netosti.gov For example, tranexamic acid, which has a similar cyclohexane core, is a known pharmaceutical agent. nih.gov Ethyl 4-carbamoylcyclohexanecarboxylate could serve as a key intermediate in the synthesis of more complex, biologically active molecules. The carbamoyl and ester groups provide handles for further chemical modifications, allowing for the generation of a library of derivatives for drug discovery screening.

Fine Chemicals: As a difunctional molecule, it could find applications as a synthon in the broader fine and specialty chemicals industry. Its stereoisomers, once separated, could be used in asymmetric synthesis to introduce a chiral cyclohexane moiety into larger molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.